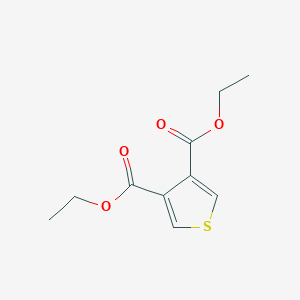

Diethyl thiophene-3,4-dicarboxylate

Description

Significance within Heterocyclic Chemistry and Aromatic Systems

Thiophene (B33073), a five-membered ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry. rroij.comderpharmachemica.com It is classified as an aromatic system, which lends it considerable stability and a rich reaction chemistry. wikipedia.orgrroij.com The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a molecule without the loss of biological activity, a strategy frequently employed in medicinal chemistry. rroij.comslideshare.net The sulfur atom in the thiophene ring can also participate in hydrogen bonding, which can enhance drug-receptor interactions. nih.gov

The significance of Diethyl thiophene-3,4-dicarboxylate lies in the specific arrangement of its functional groups. The ester groups are amenable to a variety of chemical transformations, such as hydrolysis, amidation, or reduction, providing pathways to a wide range of derivatives. nih.gov The position of these substituents on the 3 and 4 carbons of the thiophene ring influences the electronic properties and steric profile of the resulting molecules, making it a key intermediate in the synthesis of specifically tailored compounds. researchgate.net For instance, it can be a precursor to fused thiophene systems and polymers with specific electronic characteristics. researchgate.net

Overview of Research Trajectories and Interdisciplinary Relevance

The versatility of this compound has led to its use across multiple scientific disciplines. researchgate.netresearchgate.net Research involving thiophene-based materials is highly interdisciplinary, spanning from organic electronics to bioimaging. researchgate.net

In materials science , thiophene derivatives are prized for their electronic and optical properties. scbt.com They are fundamental components in the development of organic semiconductors, conductive polymers, and materials for photovoltaic cells and organic light-emitting diodes (OLEDs). researchgate.netscbt.com The polymer derived from linking thiophene units, polythiophene, becomes electrically conductive upon partial oxidation. wikipedia.org this compound serves as a precursor for creating conjugated polymers and small molecules where the thiophene core contributes to the electronic delocalization necessary for these applications. researchgate.netmdpi.com For example, it is a starting material for synthesizing conjugated azomethines, which are investigated for their optoelectronic and electrochemical properties. mdpi.com

In medicinal chemistry , the thiophene scaffold is a "privileged structure" due to its presence in numerous pharmacologically active compounds. nih.govrsc.orgnih.gov Thiophene derivatives have shown a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.govnih.gov While research on this compound itself is often focused on its role as an intermediate, its derivatives are actively investigated for therapeutic potential. For instance, derivatives of the related compound diethyl 2,5-diaminothiophene-3,4-dicarboxylate have been synthesized and evaluated for their anticancer and antimicrobial activities. nih.govresearchgate.netsioc-journal.cn

The study of thiophene derivatives also extends to environmental science , where they are examined for their role in the biogeochemical cycles of organic matter and their presence in fossil fuels. scbt.com The chemical robustness and functional versatility of compounds derived from this compound ensure their continued importance in the exploration of new technologies and scientific frontiers. researchgate.net

Mentioned Compounds

{ "headers": ["Compound Name"], "rows": [ ["this compound"], ["Benzene"], ["Polythiophene"], ["Diethyl 2,5-diaminothiophene-3,4-dicarboxylate"] ] }

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl thiophene-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-3-13-9(11)7-5-15-6-8(7)10(12)14-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZOOQHKDLZCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC=C1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480033 | |

| Record name | Diethyl thiophene-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53229-47-3 | |

| Record name | Diethyl thiophene-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to Thiophene (B33073) Nucleus Formation

The formation of the thiophene nucleus is a fundamental step in the synthesis of diethyl thiophene-3,4-dicarboxylate. Various strategic approaches have been developed to construct the thiophene ring with the desired substitution pattern, primarily through condensation reactions and subsequent functionalization.

Condensation reactions are a cornerstone in the synthesis of thiophene derivatives. These reactions typically involve the formation of carbon-sulfur bonds to construct the heterocyclic ring from acyclic precursors.

The Fiesselmann thiophene synthesis is a powerful method for the construction of the thiophene ring, traditionally yielding 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of thioglycolic acid derivatives with α,β-acetylenic esters. wikipedia.orgsemanticscholar.org The reaction proceeds through a base-catalyzed conjugate addition, followed by an intramolecular Dieckmann condensation. derpharmachemica.comresearchgate.net

While the classic Fiesselmann synthesis leads to 2,3-substituted thiophenes, extensions and modifications of this reaction have been developed to access other substitution patterns. These extensions often involve the use of specifically designed starting materials to direct the cyclization and achieve the desired 3,4-disubstitution. One such approach involves the reaction of dialkyl thiodiglycolates with dialkyl oxalate in the presence of a strong base like sodium ethoxide. This strategy allows for the direct formation of a 3,4-dicarboxylated thiophene ring.

Reaction Scheme: An Extension of the Fiesselmann Synthesis

| Reactant A | Reactant B | Base | Product |

| Diethyl thiodiglycolate | Diethyl oxalate | Sodium ethoxide | Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate |

The initial product of this reaction is a dihydroxythiophene derivative, which can be subsequently dehydroxylated to yield the thiophene core.

The Gewald reaction is a versatile and widely used method for the synthesis of polysubstituted 2-aminothiophenes. arkat-usa.orgwikipedia.org The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org This multicomponent reaction is highly efficient and provides access to a wide range of thiophene derivatives. researchgate.net

A significant application of the Gewald reaction in the context of thiophene dicarboxylates is the synthesis of diethyl 2,5-diaminothiophene-3,4-dicarboxylate. arkat-usa.org This compound serves as a valuable precursor for further functionalization to obtain this compound. The synthesis involves the reaction of diethyl thiodiglycolate with ethyl cyanoacetate and sulfur in the presence of a base.

The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired thiophene ester. Factors such as temperature, reaction time, choice of solvent, and catalyst concentration can significantly influence the outcome of the synthesis. rsc.org Design of experiments (DoE) is a powerful tool for systematically studying the effects of multiple variables and identifying the optimal reaction conditions.

For the synthesis of thiophene-aromatic polyesters, the reaction conditions, including esterification and polymerization temperatures, play a critical role in determining the final properties of the polymer. nih.gov Similarly, in the synthesis of thieno[3,2-b]thiophenes, the choice of base and solvent has been shown to significantly affect the reaction yield.

Table of Optimized Parameters for a Model Thiophene Ester Synthesis

| Parameter | Condition A | Condition B | Condition C (Optimized) | Yield (%) |

| Temperature (°C) | 80 | 100 | 120 | 85 |

| Time (h) | 12 | 18 | 24 | 92 |

| Catalyst Loading (mol%) | 1 | 2 | 3 | 95 |

| Solvent | Toluene | DMF | Dioxane | 90 |

This interactive table illustrates how systematic optimization of reaction parameters can lead to a significant improvement in the yield of the target compound.

Carboxylation of the thiophene ring is a direct method for introducing carboxyl groups onto the heterocyclic core. This strategy is particularly useful when the desired substitution pattern cannot be readily achieved through ring-forming reactions.

Palladium-catalyzed carboxylation has emerged as a powerful tool for the direct introduction of carboxylic acid groups onto aromatic and heteroaromatic rings using carbon dioxide (CO2) as a C1 source. rsc.orgrsc.org This method offers a more sustainable and atom-economical alternative to traditional carboxylation methods that often rely on stoichiometric organometallic reagents.

The mechanism of palladium-catalyzed carboxylation of thiophene with CO2 involves the activation of a C-H bond of the thiophene ring by a palladium catalyst, followed by the insertion of CO2 into the resulting palladium-carbon bond. mdpi.comresearchgate.net The use of a CO/CO2 binary gas system has been shown to suppress the thermal decomposition of the active palladium species, leading to higher catalytic efficiency. rsc.org The reaction can be influenced by various factors, including the choice of catalyst, oxidant, and reaction conditions. rsc.org

Key Steps in Palladium-Catalyzed Carboxylation of Thiophene

C-H Bond Activation: A high-valent palladium species activates a C-H bond of the thiophene ring.

CO2 Insertion: Carbon dioxide inserts into the newly formed Pd-C bond.

Reductive Elimination: The carboxylated thiophene is released, and the palladium catalyst is regenerated.

Recent studies have explored the direct carboxylation of thiophene with CO2 in a solvent-free carbonate and carboxylate medium, which facilitates the cleavage of the weakly acidic C-H bond. mdpi.com

Carboxylation Strategies for Thiophene Ring Functionalization

Alternative Carboxylation Methods for Thiophene Dicarboxylates

Beyond traditional synthetic routes, direct carboxylation of the thiophene ring using carbon dioxide (CO2) has been developed as a viable alternative for producing thiophene dicarboxylates. One such method involves a base-mediated system using a combination of carbonate and carboxylate salts in a solvent-free environment. mdpi.com Research has demonstrated a synergistic effect between carbonate and a simple carboxylate in this reaction. mdpi.com

The process is typically performed at elevated temperatures, with studies showing that thiophene-2,5-dicarboxylate can be obtained at temperatures over 220 °C. mdpi.com The choice of carboxylate salt as a co-catalyst significantly influences the reaction's efficiency. Among various salts tested, cesium pivalate was identified as the most effective base additive, likely due to its strong alkalinity which facilitates the initial proton abstraction from the thiophene ring—a crucial step in the carboxylation mechanism. mdpi.com This method represents a direct pathway for C-H bond activation and C-C bond formation with CO2. mdpi.com

| Carbonate Base | Carboxylate Additive | Reaction Temperature (°C) | Observed Products | Key Finding |

|---|---|---|---|---|

| Cesium Carbonate (Cs2CO3) | Cesium Acetate | 200 | Thiophene-2-carboxylate | Monocarboxylation occurs at lower temperatures. mdpi.com |

| Cesium Carbonate (Cs2CO3) | Cesium Acetate | >220 | Thiophene-2,5-dicarboxylate | Dicarboxylation is favored at higher temperatures. mdpi.com |

| Cesium Carbonate (Cs2CO3) | Cesium Pivalate | Up to 300 | Thiophene-2,5-dicarboxylate | Identified as the most effective additive for maximizing carboxylate yield. mdpi.com |

Another approach involves the reaction of thiophene with a carbon tetrachloride-alcohol (CCl4-ROH) system in the presence of transition metal catalysts. researchgate.net This process can yield both 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters. researchgate.net The proposed mechanism includes the initial alkylation of thiophene with CCl4 to form 2-trichloromethylthiophene, which subsequently undergoes alcoholysis to produce the corresponding ester. Catalysts such as VO(acac)2, Fe(acac)3, and Mo(CO)6 have been found to be effective for this transformation. researchgate.net

Multistep Synthesis of Complex this compound Derivatives

The this compound scaffold serves as a building block for more complex molecular architectures. One notable example is the synthesis of novel conjugated azomethines. These compounds are prepared through a one-step condensation reaction between 2,5-diamino-thiophene-3,4-dicarboxylic acid diethyl ester and various aromatic dialdehydes. mdpi.com The reaction is typically carried out in ethanol with a catalytic amount of trifluoroacetic acid (TFA). mdpi.com This methodology allows for the creation of a series of thiophenoazomethines with different core structures, depending on the dialdehyde used. mdpi.com

| Dialdehyde Reactant | Resulting Azomethine Core Structure |

|---|---|

| Isophthalaldehyde | Benzene-based core mdpi.com |

| 4,4'-Biphenyldicarboxaldehyde | Biphenyl-based core mdpi.com |

| 4,4'-Diformyltriphenylamine | Triphenylamine-based core mdpi.com |

| 2,2'-Bithiophene-5,5'-dicarboxaldehyde | Bithiophene-based core mdpi.com |

| Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde | Thieno[3,2-b]thiophene-based core mdpi.com |

Esterification and Transesterification Reactions of Dicarboxylate Moieties

The synthesis of this compound from its corresponding dicarboxylic acid is achieved through esterification. A common laboratory method for this transformation is the Steglich esterification, which utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. nih.gov This method is effective for converting carboxylic acids to esters under mild conditions. nih.gov

Transesterification reactions are employed to convert the diethyl esters into other alkyl esters or into polyesters. For instance, dimethyl 2,5-thiophenedicarboxylate (DMTD), a closely related compound, is used as a monomer in the synthesis of bio-based copolyesters. nih.gov In this process, DMTD undergoes transesterification with diols, such as 1,6-hexanediol, during a melt polymerization process. Studies have shown that the DMTD monomer exhibits higher reactivity and shortens the reaction time in the transesterification step compared to other aromatic diesters like dimethyl 2,5-dimethoxyterephthalate. nih.gov This higher reactivity is beneficial for the efficient production of thiophene-aromatic polymers. nih.gov

Functionalization of the Thiophene Ring System

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene Core

The thiophene ring is an aromatic system that can undergo both electrophilic and nucleophilic substitution reactions. Compared to benzene (B151609), the thiophene ring is significantly more reactive towards electrophilic substitution. uoanbar.edu.iq This enhanced reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate carbocation (Wheland intermediate) through resonance, which can involve its d-orbitals. uoanbar.edu.iq Common electrophilic substitution reactions include nitration and halogenation. quimicaorganica.org

Nucleophilic substitution also occurs more readily on the thiophene ring than on corresponding benzene compounds, particularly when the ring is activated by electron-withdrawing groups. uoanbar.edu.iq The increased reactivity is again explained by the stabilization of the negatively charged Meisenheimer intermediate by the sulfur atom. uoanbar.edu.iq

Regioselective Functionalization Approaches

Controlling the position of functionalization on the thiophene ring is a key challenge in its synthetic chemistry. The regioselectivity of electrophilic aromatic substitution can be influenced by the substituents already present on the ring and by the reaction conditions. For thiophene derivatives with electron-withdrawing substituents like a carboxylate group, quantum chemistry calculations have shown that the preferred site of substitution can be directed. researchgate.net For example, in the absence of a catalyst, α'-substitution may be preferred, while the presence of a Lewis acid catalyst like AlCl3 can favor β-substitution. researchgate.net

Another powerful strategy for achieving regioselectivity is the use of directing groups. mdpi.com These are functional groups that temporarily coordinate to a metal catalyst, directing the C-H activation and subsequent functionalization to a specific, often sterically hindered, position. For example, an aldehyde group at the C3 position of an indole has been used as a directing group to achieve selective functionalization at the C4 position. mdpi.com Palladium-catalyzed reactions, such as decarboxylative Heck couplings, have also been developed as efficient methods for the regioselective functionalization of thiophene systems. nih.gov

Nucleophilic Aromatic Substitution of Activated Thiophene Dicarboxylates

Nucleophilic Aromatic Substitution (SNA) is a key reaction for modifying thiophene rings that are activated by strong electron-withdrawing groups, such as nitro or carboxylate groups. nih.govwikipedia.org The reaction proceeds via a stepwise addition-elimination mechanism. nih.gov First, the nucleophile attacks an electron-deficient carbon atom on the thiophene ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govresearchgate.net In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. nih.gov

A clear example of this is the synthesis of thieno[3,2-b]thiophenes from 3-nitrothiophene-2,5-dicarboxylates. researchgate.net In this process, the highly activated thiophene ring undergoes nucleophilic displacement of the nitro group by various sulfur nucleophiles, such as thiophenols or thioglycolates, in the presence of a base like K2CO3. researchgate.net Computational studies on related systems, such as 2-methoxy-3-X-5-nitrothiophenes, have confirmed that the reaction follows this stepwise pathway, with the initial nucleophilic addition leading to a zwitterionic intermediate, followed by the elimination of the leaving group. nih.govnih.gov The presence of multiple electron-withdrawing groups, such as the two carboxylate functions in a dicarboxylate, significantly facilitates this type of transformation by stabilizing the intermediate complex.

| Thiophene Substrate | Nucleophile | Product Type |

|---|---|---|

| 3-Nitrothiophene-2,5-dicarboxylates | Thiophenols | 3-Sulfenylthiophene-2,5-dicarboxylates researchgate.net |

| 3-Nitrothiophene-2,5-dicarboxylates | Thioglycolates | 3-Sulfenylthiophene-2,5-dicarboxylates researchgate.net |

| 3-Nitrothiophene-2,5-dicarboxylates | 2-Mercaptoacetone | 3-Sulfenylthiophene-2,5-dicarboxylates researchgate.net |

Cross-Coupling Methodologies for Arylation and Alkylation

The direct C-H arylation of thiophenes has emerged as a powerful and atom-economical method for the synthesis of aryl-substituted thiophenes, which are prevalent motifs in materials science and medicinal chemistry. core.ac.ukconcordia.ca While direct arylation methodologies for various thiophene derivatives are established, their application to this compound requires careful consideration of the electronic properties imparted by the two ester groups. These electron-withdrawing groups can influence the regioselectivity of the C-H activation step. nih.govmdpi.com

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to thiophene systems. concordia.caresearchgate.net For the arylation of this compound, conditions typically involve a palladium catalyst, a phosphine ligand, a base, and an aryl halide or its equivalent. core.ac.uk The choice of ligand and reaction conditions is crucial to achieve high yields and selectivity. While challenges such as regioselectivity and unwanted side reactions can arise in direct arylation, decarboxylative cross-coupling presents a regioselective alternative. concordia.ca

Table 1: General Conditions for Palladium-Catalyzed Direct Arylation of Thiophenes

| Component | Example | Role |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | Facilitates C-H activation and C-C bond formation |

| Ligand | Tri(o-tolyl)phosphine (P(o-tol)₃) | Stabilizes the palladium center and influences reactivity |

| Base | Potassium carbonate (K₂CO₃) | Acts as a proton acceptor in the C-H activation step |

| Aryl Source | Aryl bromide (Ar-Br) | Provides the aryl group for coupling |

| Solvent | N,N-Dimethylformamide (DMF) | Solubilizes reactants and facilitates the reaction |

This table presents a generalized set of conditions; specific optimizations are typically required for individual substrates.

Cycloaddition Reactions Involving Thiophene S,S-Dioxides

The thiophene ring in this compound can be oxidized to the corresponding S,S-dioxide. This transformation fundamentally alters the electronic nature of the ring, converting it from an aromatic system to a reactive diene suitable for cycloaddition reactions. researchtrends.netutexas.edu Thiophene S,S-dioxides are electron-deficient dienes and readily participate in Diels-Alder reactions with a variety of dienophiles, including electron-rich alkenes. utexas.edu This reactivity provides a powerful tool for the construction of complex, three-dimensional carbocyclic and heterocyclic frameworks.

The cycloaddition of a thiophene S,S-dioxide is often followed by the extrusion of sulfur dioxide (SO₂), leading to the formation of a new aromatic or partially saturated ring system. scispace.com The specific outcome of the reaction depends on the nature of the dienophile and the reaction conditions. The presence of the two electron-withdrawing diethyl carboxylate groups on the thiophene S,S-dioxide would be expected to further enhance its reactivity as a diene in Diels-Alder reactions. utexas.edu

Table 2: Representative Diels-Alder Reaction of a Thiophene S,S-Dioxide

| Reactant 1 | Reactant 2 (Dienophile) | Product Type | Key Features |

| Thiophene S,S-dioxide | Alkene | 7-Thiabicyclo[2.2.1]hept-2-ene derivative | Initial [4+2] cycloadduct |

| Thiophene S,S-dioxide | Alkene (with subsequent heating) | Cyclohexadiene derivative | Formed after extrusion of SO₂ |

| Thiophene S,S-dioxide | Alkyne | Benzene derivative | Formed after extrusion of SO₂ |

This table illustrates the general reaction pathways for thiophene S,S-dioxides in cycloaddition reactions.

Reductive Transformations and Subsequent Derivatization

The ester functionalities of this compound are amenable to a range of reductive transformations, providing access to other important functional groups. A key transformation is the reduction of the two ester groups to the corresponding diol, thiophene-3,4-dimethanol. This reduction can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄).

The resulting thiophene-3,4-dimethanol is a versatile intermediate that can be further derivatized. For instance, the hydroxyl groups can be converted to leaving groups, such as tosylates or halides, allowing for subsequent nucleophilic substitution reactions to introduce a wide variety of functionalities. Alternatively, the diol can be used in condensation reactions to form polymers or macrocycles. Another important reductive transformation involves the reductive cleavage of a disulfide bond in a related thiophene dicarboxylate derivative, which can then be followed by in situ alkylation. beilstein-archives.org

Synthesis of Key Intermediates and Advanced Building Blocks

This compound serves as a crucial starting material for the synthesis of more complex and highly functionalized thiophene derivatives that act as key intermediates and advanced building blocks for a variety of applications.

Diethyl 2,5-Diaminothiophene-3,4-dicarboxylate as a Central Intermediate

Diethyl 2,5-diaminothiophene-3,4-dicarboxylate is a highly valuable intermediate synthesized from this compound precursors. researchgate.netnih.govresearchgate.net This compound is characterized by the presence of two amino groups at the 2- and 5-positions of the thiophene ring, which are activated for further chemical modifications. The synthesis of this diamine has been optimized to achieve high purity and increased yields. researchgate.net

The primary amino groups of diethyl 2,5-diaminothiophene-3,4-dicarboxylate are nucleophilic and can readily undergo condensation reactions with aldehydes and ketones to form a wide range of azomethine derivatives (Schiff bases). researchgate.netnih.govresearchgate.netmdpi.com These azomethines have been investigated for their potential biological activities, including anticancer and antimicrobial properties. nih.govresearchgate.net Furthermore, this diamine is a key monomer for the synthesis of conjugated polyazomethines, which are of interest for their electronic and optical properties. mdpi.com

Table 3: Selected Azomethine Derivatives of Diethyl 2,5-Diaminothiophene-3,4-dicarboxylate and Their Investigated Properties

| Aldehyde Reactant | Resulting Derivative | Investigated Properties | Reference |

| Various aromatic aldehydes | Series of azomethines | Anticancer, antimicrobial, anti-diabetic | nih.govresearchgate.net |

| 4-(1-pyrrolidino)benzaldehyde | Unsymmetrical azomethine | Thermal, optical, electrochemical | researchgate.net |

| Isophthalaldehyde | Thiophenoazomethine | Thermal, optical, electrochemical | mdpi.com |

Diethyl 3,4-Dihydroxythiophene-2,5-dicarboxylate as a Precursor for Advanced Monomers

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is another pivotal intermediate that can be prepared from diethyl thiodiacetate and diethyl oxalate. chemicalbook.com This compound is a precursor for the synthesis of 3,4-alkylenedioxythiophene monomers, most notably 3,4-ethylenedioxythiophene (EDOT). chemicalbook.comamazonaws.comnih.gov EDOT is a crucial monomer for the production of poly(3,4-ethylenedioxythiophene) (PEDOT), a widely used conducting polymer. nih.gov

The synthesis of EDOT from diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate involves the alkylation of the two hydroxyl groups with a suitable di-electrophile, such as 1,2-dichloroethane or ethylene di(p-toluenesulfonate), followed by hydrolysis and decarboxylation. amazonaws.comnih.gov The resulting PEDOT polymers exhibit high electrical conductivity and transparency, making them suitable for applications such as transparent electrodes, antistatic coatings, and in organic electronic devices. amazonaws.com The crystal structure of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate has been characterized, revealing a planar molecular structure with extensive hydrogen bonding. nih.gov

Derivatives for Metal Coordination and Framework Formation

The carboxylate groups of this compound and its derivatives can act as ligands for metal ions, enabling the formation of coordination complexes and metal-organic frameworks (MOFs). nih.govresearchgate.netacs.org Thiophene-based ligands are of interest in coordination chemistry due to the potential for the sulfur atom to also participate in coordination, although it is generally a weak donor. researchgate.net The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which is a more common ligand for MOF synthesis.

Thiophene-based covalent organic frameworks (COFs) have also gained attention due to the promising electronic and photocatalytic properties of thiophene derivatives. nih.gov While the geometry of simple thiophene monomers can be challenging for the formation of porous COFs, engineered thiophene derivatives can be utilized as building blocks. nih.gov The ability to functionalize the thiophene ring of this compound provides a route to tailored ligands for the construction of functional coordination polymers and frameworks. For example, diferrocenyl 3,4-thiophene dicarboxylate has been synthesized and its electrochemical properties studied. mdpi.comresearchgate.net

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It probes the magnetic properties of atomic nuclei, providing information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. For diethyl thiophene-3,4-dicarboxylate, the ¹H NMR spectrum exhibits characteristic signals corresponding to the different types of protons present.

The protons of the ethyl groups give rise to two distinct signals. The methyl (CH₃) protons typically appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, appear as a quartet due to coupling with the methyl protons. The protons attached to the thiophene (B33073) ring also produce signals in the aromatic region of the spectrum. The exact chemical shifts can be influenced by the solvent used and the presence of any substituents on the thiophene ring. rsc.orgresearchgate.netoc-praktikum.de

A representative ¹H NMR data set for a related compound, diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate, shows a triplet for the methyl protons and a quartet for the methylene protons of the ethyl ester groups. chemicalbook.com

Table 1: Representative ¹H NMR Data for a Substituted Diethyl Thiophenedicarboxylate

| Assignment | Chemical Shift (ppm) | Multiplicity |

| CH₃ (ethyl) | 1.326, 1.371 | t |

| CH₂ (ethyl) | 4.260, 4.308 | q |

| Thiophene-H | 6.580 | s |

| NH₂ | (broad) | s |

| CH₃ (ring) | 2.699 | s |

Note: Data is for diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate and serves as an illustrative example. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for the carbonyl carbons of the ester groups, the carbons of the thiophene ring, and the carbons of the ethyl groups. hmdb.caoregonstate.edunmrs.iowisc.edu

The carbonyl carbons typically resonate at the lowest field (highest chemical shift) due to the strong deshielding effect of the double-bonded oxygen atom. The thiophene ring carbons appear in the aromatic region, and their specific chemical shifts are influenced by the substitution pattern. The methylene and methyl carbons of the ethyl groups appear at higher fields. rsc.orgnih.govsigmaaldrich.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~162 |

| Thiophene C3/C4 | ~135 |

| Thiophene C2/C5 | ~128 |

| Methylene (OCH₂) | ~62 |

| Methyl (CH₃) | ~14 |

Note: These are approximate values and can vary based on the specific experimental conditions. guidechem.comdocbrown.infochemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The molecular ion peak in the mass spectrum of this compound corresponds to its molecular weight, which is 228.27 g/mol . nih.govmoldb.com

In addition to the molecular ion, mass spectrometry also provides information about the fragmentation pattern of the molecule. The fragmentation of this compound can involve the loss of ethoxy groups, carbon monoxide, and other fragments, providing further confirmation of its structure. For a related compound, diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate, the molecular ion is observed at m/z 257, and significant fragments are seen at m/z 212, 183, and 166, corresponding to the loss of various functional groups. chemicalbook.com

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of specific chemical bonds. rsc.org The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

A strong absorption band is typically observed in the region of 1700-1730 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester groups. The C-O stretching vibrations of the ester groups usually appear in the range of 1100-1300 cm⁻¹. Vibrations associated with the thiophene ring, including C-H and C=C stretching, are also present in the spectrum.

Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions and Optical Properties

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of thiophene-based compounds is characterized by π-π* transitions within the conjugated system of the thiophene ring. nih.gov

For thiophene derivatives, the position and intensity of the absorption bands are sensitive to the nature and position of substituents on the ring. The introduction of electron-withdrawing groups, such as the two ester groups in this compound, can influence the energy of these transitions. The planarity of the thiophene ring system is also a key factor affecting the spectroscopic properties. diva-portal.org

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction of this compound Derivatives

Single-crystal X-ray diffraction has been instrumental in determining the precise molecular structures of several derivatives of this compound. For instance, the analysis of 3,4-thiophenedicarboxylic anhydride (B1165640), a decomposition product, has provided detailed bond distances and angles, revealing the core geometry of the thiophene ring system. In one study, the key bond lengths were determined as S1–C5 at 1.722(2) Å and S1–C6 at 1.713(2) Å, with the C6–S1–C5 bond angle being 93.75(10)°.

| Derivative | Crystal System | Space Group | Key Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 3,4-Thiophenedicarboxylic anhydride | Unavailable | Unavailable | C4–C6–S1–C5 = -0.25(15) | nih.gov |

| Diethyl 2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate | Monoclinic | P2₁/c | 82.19 (13) (between dihydropyridine (B1217469) and thiophene rings) | epa.gov |

| Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate | Monoclinic | P2₁/n | Planar Ring System | mdpi.com |

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The crystal packing of these derivatives is heavily influenced by a network of intermolecular interactions. In the dihydropyridine derivative, the structure is stabilized by N—H⋯O and C—H⋯O hydrogen bonds, which link the molecules into a cohesive three-dimensional network. epa.gov Furthermore, C—H⋯π interactions contribute to this stability. epa.gov

For diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate, both intramolecular C-H···O hydrogen bonds and significant π-π stacking interactions are observed. The centroid-to-centroid distance for the π-π stacking is measured at 3.6605 (14) Å, indicating a strong interaction that helps form supramolecular layers. mdpi.com Hirshfeld surface analysis of 3,4-thiophenedicarboxylic anhydride confirmed that O···H, S···S, and O···C interactions are the most favored, highlighting the importance of various weak contacts in stabilizing the molecular structure. unibo.it

Recurrent Supramolecular Patterns and Crystal Packing

The interplay of the intermolecular forces described above leads to distinct and recurrent supramolecular patterns. In the case of 3,4-thiophenedicarboxylic anhydride, intermolecular O1···S1 interactions create a band-type structure. unibo.it These bands form planes that intersect, while additional electrostatic C···O interactions connect the networks into a 3D assembly. nih.govunibo.it

The dihydropyridine derivative's hydrogen bonding and C-H⋯π interactions result in a robust three-dimensional network structure. epa.gov Similarly, the layered assembly of diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate is a direct consequence of its hydrogen bonding and π-π stacking, which organize the molecules into well-defined layers within the crystal lattice. mdpi.com These packing motifs are crucial as they dictate the material's physical properties, including its mechanical response. sigmaaldrich.com

Electrochemical Characterization (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry)

The electrochemical behavior of this compound derivatives has been extensively studied using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). These studies are vital for applications in organic electronics.

A study on diferrocenyl 3,4-thiophene dicarboxylate revealed a reversible ferrocene-related redox couple with a half-wave potential (E₁/₂) of 108 mV when measured against a Cp₂Fe/Cp₂Fe⁺ reference. unibo.it DFT calculations for this compound indicated that the highest occupied molecular orbital (HOMO) is primarily located on the ferrocenyl units, while the lowest unoccupied molecular orbital (LUMO) is centered on the thiophene core. nih.govunibo.it

For a series of azomethine derivatives of 2,5-diamino-thiophene-3,4-dicarboxylic acid diethyl ester, the HOMO and LUMO energy levels were determined to be in the ranges of -5.46 to -5.17 eV and -3.86 to -3.60 eV, respectively. nih.gov This results in a low electrochemical energy band gap of less than 1.7 eV, which is advantageous for electronic applications. nih.gov In another example, diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate was found to have a HOMO energy of -5.535 eV and a LUMO energy of -2.155 eV. mdpi.com The relatively small HOMO-LUMO gap suggests good charge transfer capability, making it a promising material for modifying electrodes in electrochemical sensors. mdpi.com

| Derivative | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (E_g, eV) | Key Finding | Reference |

|---|---|---|---|---|---|

| Diferrocenyl 3,4-thiophene dicarboxylate | Unavailable | Unavailable | ~1 eV higher LUMO than 2,5-isomer | Reversible redox couple at E₁/₂ = 108 mV | unibo.it |

| Azomethine Derivatives | -5.46 to -5.17 | -3.86 to -3.60 | <1.7 | Low band gap suitable for organic electronics | nih.gov |

| Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | -5.535 | -2.155 | 3.38 | Good charge transfer capability for sensors | mdpi.com |

Thermogravimetric Analysis for Thermal Stability

The thermal stability of materials derived from this compound is a critical parameter for their processing and application, particularly in high-performance polymers. Thermogravimetric analysis (TGA) is a key technique used to evaluate this property.

Polyesters synthesized from 2,5-thiophenedicarboxylic acid have demonstrated very good thermal stability. TGA performed under a nitrogen atmosphere showed that these polymers have an initial degradation temperature (T_onset) above 370 °C and a temperature of maximum weight loss rate (T_max) exceeding 400 °C. The degradation process typically occurs in two steps, with the main one centered around 400 °C. Similarly, other thermotropic liquid crystalline polyesters containing thiophene units remain stable up to 300°C.

In addition to TGA, other thermal properties have been reported. Azomethine derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate exhibit high glass transition temperatures (T_g) above 100 °C and melting points (T_m) over 200 °C, indicating the formation of a stable amorphous phase. nih.gov This high thermal stability is essential for materials intended for use in organic electronic devices that may operate at elevated temperatures.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of properties for thiophene (B33073) derivatives. By modeling the electron density, DFT can determine the molecule's geometry, orbital energies, and reactivity patterns. For thiophene-based systems, DFT has been successfully used to investigate how structural modifications influence their electronic and optical properties. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and optical properties. derpharmachemica.com

A smaller HOMO-LUMO gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the ground state. derpharmachemica.com DFT calculations are a primary tool for determining these orbital energies and the resulting gap.

While specific DFT calculations for Diethyl thiophene-3,4-dicarboxylate are not extensively documented in the surveyed literature, studies on analogous thiophene-based compounds provide valuable insights. For instance, DFT studies on various thienopyrazine-based dyes demonstrate how different electron-donating groups can tune the HOMO and LUMO energy levels. derpharmachemica.com In one such study, calculated HOMO energies ranged from -4.98 eV to -5.13 eV, while LUMO energies ranged from -3.05 eV to -3.19 eV, resulting in energy gaps of approximately 1.86 eV to 1.96 eV. derpharmachemica.com For a series of unsymmetric thiophene imines derived from a similar core structure, the electrochemically estimated energy band gap was found to be between 1.81 and 2.44 eV. researchgate.net These values highlight the tunable electronic nature of thiophene derivatives.

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Thienopyrazine Dye 1 | -4.983 | -3.125 | 1.858 | derpharmachemica.com |

| Thienopyrazine Dye 2 | -5.091 | -3.157 | 1.934 | derpharmachemica.com |

| Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate | -6.736 | -2.817 | 3.919 | uomphysics.net |

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. By calculating the energy barriers associated with different reaction pathways, chemists can predict the most likely mechanism for a given transformation. mdpi.com This includes concerted versus stepwise mechanisms, the influence of catalysts, and the origins of regioselectivity and stereoselectivity. mdpi.com

For instance, DFT calculations have been used to investigate the mechanism of 1,3-dipolar cycloaddition reactions involving various organic molecules. These studies can distinguish between concerted pathways and stepwise radical-mediated pathways by comparing the activation energies of the respective transition states. mdpi.com Although specific mechanistic studies involving this compound as a reactant were not found in the reviewed literature, the principles of DFT-based mechanistic analysis would be directly applicable. Such an investigation would involve locating the transition state structures for potential reactions, such as hydrolysis of the ester groups or electrophilic substitution on the thiophene ring, and calculating the associated activation energies to predict reaction feasibility and kinetics.

Ionization Potential (IP): The energy required to remove an electron. It is approximated by the negative of the HOMO energy (IP ≈ -E_HOMO).

Electron Affinity (EA): The energy released when an electron is added. It is approximated by the negative of the LUMO energy (EA ≈ -E_LUMO).

Electronegativity (χ): The power of an atom to attract electrons to itself. It is the average of the IP and EA (χ = (IP + EA) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer. It is calculated as half the difference between the ionization potential and electron affinity (η = (IP - EA) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). It indicates a molecule's polarizability.

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential | IP ≈ -E_HOMO | Energy to remove an electron. |

| Electron Affinity | EA ≈ -E_LUMO | Energy released when an electron is added. |

| Chemical Hardness | η = (IP - EA) / 2 | Resistance to charge transfer. |

| Chemical Softness | S = 1 / 2η | Measure of polarizability. |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. The MEP map uses a color scale to indicate different potential regions: red typically represents areas of most negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow indicate regions of intermediate or near-zero potential. researchgate.netresearchgate.net

For this compound, an MEP analysis would be expected to show regions of high negative potential (red) localized around the oxygen atoms of the two carbonyl groups, making them prime sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the ethyl groups and the thiophene ring would likely show positive potential (blue or green), with the sulfur atom also influencing the potential distribution. Such a map provides an intuitive guide to the molecule's reactive sites and intermolecular interaction patterns. researchgate.net

Energy Framework Calculations for Intermolecular Interactions

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. This method calculates the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors, representing them as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the strength of the interaction, providing a clear visual summary of the crystal's packing topology.

A study on a related thiophene derivative, Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, utilized energy frameworks to analyze molecular packing. uomphysics.net For this compound, this analysis would reveal the dominant forces holding the molecules together in the solid state, such as π-π stacking involving the thiophene rings or interactions mediated by the diethyl carboxylate groups, and quantify their respective energetic contributions.

Hirshfeld Surface Analysis for Intermolecular Interaction Contributions

Hirshfeld surface analysis is a powerful method for exploring intermolecular interactions in a crystal packing. It defines a surface for a molecule within a crystal where the contribution from its own electron density is equal to the contribution from all other molecules. By mapping various properties onto this surface—such as the normalized contact distance (d_norm)—one can visualize and identify key intermolecular contacts. Red spots on the d_norm map indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii. nih.govnih.gov

Furthermore, the Hirshfeld surface can be deconstructed into a 2D "fingerprint plot," which provides a quantitative summary of the different types of intermolecular contacts. This plot shows the percentage contribution of each contact type (e.g., H···H, O···H, C···H) to the total surface area. nih.govnih.gov

For thiophene derivatives, Hirshfeld analyses have revealed the prevalence of various interactions. In one case, H···H contacts accounted for 55.1% of the surface, while O···H/H···O contacts contributed 16.4%, and S···H/H···S contacts made up 9.6%. nih.gov In another, more complex thiophene derivative, H···H (40.5%), O···H/H···O (27.0%), and C···H/H···C (13.9%) were the most significant interactions. nih.gov For this compound, a Hirshfeld analysis would similarly quantify the contributions from the ethyl groups (H···H, C···H) and the carboxylate functions (O···H), providing a detailed picture of its crystal packing forces.

| Interaction Type | Contribution (%) in Compound A | Contribution (%) in Compound B |

|---|---|---|

| H···H | 55.1 | 40.5 |

| O···H / H···O | 16.4 | 27.0 |

| C···H / H···C | 15.7 | 13.9 |

| S···H / H···S | 9.6 | 1.2 |

| Other | 3.2 | 17.4 (incl. Br···H, C···C, etc.) |

Molecular Docking and Binding Mode Analysis (as applied to related building blocks)

Computational methods, particularly molecular docking and binding mode analysis, are instrumental in understanding the potential therapeutic applications of chemical scaffolds. While specific molecular docking studies on this compound are not extensively documented in public literature, the application of these techniques to structurally related thiophene-based building blocks provides significant insights into their interaction with biological targets. These studies are crucial in the field of rational drug design, allowing for the prediction of binding affinity and the elucidation of interaction mechanisms at the molecular level. gyanvihar.org

Thiophene derivatives have been the subject of numerous computational studies to explore their potential as inhibitors for various enzymes and receptors. nih.gov Molecular docking simulations predict the preferred orientation of a ligand when bound to a target, as well as the binding affinity. This information is critical for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule relates to its biological activity. researchgate.net

For instance, in the context of anti-cancer research, new thiophene derivatives have been designed and evaluated as potential inhibitors of specific targets. Molecular docking studies on thiophene carboxamide derivatives, which act as biomimetics of the natural anticancer agent Combretastatin A-4, have been performed against the tubulin-colchicine-binding pocket. mdpi.com These analyses revealed that the thiophene ring's high aromaticity plays a critical role in the binding interactions, in some cases showing more advanced interactions than the reference compound. mdpi.com

Similarly, computational studies have been applied to thiophene derivatives targeting other diseases. A series of novel tetrasubstituted thiophene analogues were evaluated as potential inhibitors for SARS-CoV-2 through molecular docking. gyanvihar.org The results from these studies can guide the synthesis of more potent and selective inhibitors. In another study, thiophene derivatives were designed as potential inhibitors of Phosphodiesterase 4D (PDE4D), a target for Chronic Obstructive Pulmonary Disease (COPD). researchgate.net The docking results indicated strong binding affinities and helped to elucidate the key interactions between the ligands and the amino acid residues within the PDE4D binding pocket. researchgate.net

The binding energy, a key output of docking simulations, quantifies the strength of the interaction between the ligand and the target. Lower binding energies typically indicate a more stable and favorable interaction.

Table 1: Molecular Docking Results for Selected Thiophene Derivatives

| Compound Class | Target Protein | Binding Energy Range (kcal/mol) | Notable Findings |

|---|---|---|---|

| Tetrasubstituted Thiophene Analogues | SARS-CoV-2 Main Protease | -25.18 to -81.42 | Compounds 2b and 2f were identified as potent, with docking scores of -81.42 and -67.23 respectively. gyanvihar.org |

| Thiophene Carboxamide Derivatives | Tubulin (Colchicine Binding Site) | Not specified directly, but IC50 values reported | Compounds 2b and 2e were the most active against Hep3B cancer cells (IC50 = 5.46 and 12.58 µM, respectively), with interactions comparable to colchicine. mdpi.com |

Binding mode analysis further details the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. For the thiophene carboxamide derivatives targeting tubulin, the thiophene ring was observed to be crucial for the interaction profile. mdpi.com Molecular dynamics simulations, often used in conjunction with docking, have shown that complexes of these derivatives with tubulin exhibit high stability and compactness over time. mdpi.com

In the development of materials for electronics, computational analysis of building blocks like thieno[3,4-b]thiophene (B1596311) helps in understanding their electronic properties. mst.eduexlibrisgroup.com These theoretical investigations probe ground- and excited-state properties, which are crucial for applications in devices like dye-sensitized solar cells. mst.eduexlibrisgroup.comresearchgate.net

Integration as a Building Block for Functional Polymers

The thiophene ring, functionalized with diethyl carboxylate groups, provides a core structure that can be chemically modified to create a range of monomers for polymerization. These monomers are instrumental in constructing polymers with tailored properties for specific high-performance applications.

Polythiophenes and Conductive Polymers (e.g., PEDOT, PProDOT analogs)

While this compound itself is not directly polymerized into common conductive polymers, its derivatives are crucial intermediates in their synthesis. A notable example is the synthesis of 3,4-ethylenedioxythiophene (EDOT), the monomer precursor to poly(3,4-ethylenedioxythiophene) (PEDOT), a widely used conductive polymer known for its high conductivity, stability, and transparency. frontiersin.orgfrontiersin.orgnih.gov The synthesis of EDOT derivatives can begin with the cyclization of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, a closely related compound. frontiersin.org PEDOT has found extensive application in organic field-effect transistors, solar cells, and light-emitting diodes. frontiersin.org The properties of PEDOT, such as its optical transparency and electrical conductivity, are highly dependent on the synthesis method and the counterion used. nih.gov

Similarly, this synthetic pathway can be adapted to create other alkylenedioxythiophene monomers, which are precursors to polymers like PProDOT (poly(3,4-propylenedioxythiophene)). These polymers are part of the broader family of polythiophenes, which are a significant class of π-conjugated polymers valued for their environmental and thermal stability, as well as their controllable electrochemical and optical properties. nih.gov

Thiophene-Based Azomethines for Optoelectronic Applications

A key application of this compound derivatives is in the synthesis of thiophene-based azomethines (also known as imines or Schiff bases). mdpi.com Specifically, 2,5-diamino-thiophene-3,4-dicarboxylic acid diethyl ester, derived from the parent compound, undergoes a condensation reaction with various aldehydes to form these conjugated materials. mdpi.comresearchgate.net These azomethines are promising materials for optoelectronic applications due to their unique properties. mdpi.com

Research has shown that these compounds are electrochemically active, undergoing both oxidation and reduction processes. mdpi.com They exhibit high thermal stability, with glass transition temperatures often above 100°C, and form stable amorphous phases. mdpi.com The electronic properties of these azomethines can be tuned by altering the core structure, leading to very low energy band gaps, often below 1.7 eV. mdpi.com Their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels fall in ranges suitable for use in electronic devices. mdpi.com Azomethines with a thiophene core are noted to be p-type (hole transporting) materials. researchgate.net

| Property | Value Range | Reference |

| HOMO Level | -5.46 to -5.17 eV | mdpi.com |

| LUMO Level | -3.86 to -3.60 eV | mdpi.com |

| Electrochemical Energy Band Gap | 1.81 to 2.44 eV | researchgate.net |

| Optical Energy Band Gap | < 1.7 eV | mdpi.com |

| Glass Transition Temperature (Tg) | > 100 °C | mdpi.com |

Poly(alkyl thiophene-3-carboxylates) in Photovoltaic Research

Derivatives of this compound are utilized in the development of materials for photovoltaic applications. The azomethines synthesized from 2,5-diamino-thiophene-3,4-dicarboxylic acid diethyl ester have been investigated as donor materials in bulk-heterojunction solar cells. nih.govnih.gov In these devices, the imine-based materials are blended with other organic materials to form the active layer where light is converted into electricity. nih.govnih.gov The performance of these solar cells is influenced by the specific chemical structure of the azomethine compound. mdpi.com For instance, azomethines containing a triphenylamine unit have demonstrated higher power conversion efficiencies in hybrid perovskite solar cells. mdpi.com

Alkylenedioxythiophene Monomers for Electrochromic Materials

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, a derivative of this compound, serves as a key intermediate in the preparation of alkylenedioxythiophene monomers. chemicalbook.com These monomers are subsequently used to synthesize electrochromic conducting polymers. chemicalbook.com Electrochromic materials can change their optical properties, such as color, in response to an applied electrical potential. Copolymers synthesized using monomers like 3,4-ethylenedioxythiophene (EDOT) and dithieno[3,2-b:2′,3′-d]thiophene (DTT) have shown tunable electrochromism, with distinct color changes between their neutral and oxidized states. rsc.org

Role in Organic Electronic and Optoelectronic Devices

The functional polymers derived from this compound are integral components in a variety of organic electronic and optoelectronic devices, where they perform critical roles in charge transport and light emission.

Organic Light-Emitting Diodes (OLEDs)

Materials derived from this compound play a role in the fabrication of Organic Light-Emitting Diodes (OLEDs). frontiersin.org OLEDs are devices that convert electricity into light through the electroluminescence of organic materials. ossila.com

The conductive polymer PEDOT, which can be synthesized from precursors like diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, is widely used in OLEDs. frontiersin.org It often serves as a hole injection layer, facilitating the efficient transport of charge carriers into the emissive layer of the device. frontiersin.org Furthermore, the broader class of polythiophene-containing heterocycles has been identified for its potential in OLED applications. researchgate.net Thiophene-based materials are often incorporated into the emissive layer itself. For example, donor-π-acceptor type molecules containing a thieno[3,2-b]thiophene unit have been successfully used as emitters in solution-processed OLEDs, demonstrating high efficiency. beilstein-journals.orgbeilstein-archives.orgbeilstein-archives.org The versatile electronic properties of thiophene-based azomethines also make them suitable candidates for various roles within OLED structures. mdpi.comresearchgate.net

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) represent a significant advancement in electronics, promising low-cost, flexible, and large-area applications. The performance of these devices is critically dependent on the organic semiconductor used as the active channel material. Thiophene-based polymers are among the most extensively studied materials for this purpose due to their excellent charge transport characteristics and environmental stability. researchgate.netnih.gov

This compound is a key monomer precursor for creating these thiophene-based polymeric semiconductors. Through judicial monomer design, the electronic properties and self-organization capabilities of the resulting polymers can be finely tuned. nih.gov The goal is to develop solution-processable polymers that can form extended lamellar π-stacking structures, which are crucial for efficient charge transport. nih.gov The performance of OFETs is typically evaluated by their field-effect mobility (µFET) and the on/off current ratio. Systematic device engineering, including the use of self-assembled monolayers (SAMs) at the semiconductor-dielectric and semiconductor-metal interfaces, can significantly enhance these performance metrics. nih.gov For instance, modifications at these interfaces can reduce the threshold voltage and concurrently boost charge carrier mobility by orders of magnitude. nih.gov The development of polymers from precursors like this compound is central to advancing OFET technology for next-generation electronics. researchgate.net

Table 1: Performance Enhancement of a Thiophene-Based Polymer OFET with Interface Engineering

| Device Configuration | Treatment | Charge Carrier Mobility (µFET) (cm²/Vs) | Threshold Voltage (Vth) (V) |

| Reference Device | Bare SiO₂ / Bare Au Electrodes | 9.94 × 10⁻⁴ | -15.42 |

| Engineered Device | SAM-treated SiO₂ / SAM-treated Au Electrodes | 0.18 | +5.74 |

This table illustrates the significant performance improvement in an OFET using a dithienothiophene (DTT) and furan-flanked diketopyrrolopyrrole based polymer, showcasing the impact of interface engineering on thiophene-based systems. Data sourced from nih.gov.

Hybrid Perovskite Solar Cells as Hole Transport Materials

In the rapidly advancing field of photovoltaics, hybrid perovskite solar cells (PSCs) have shown remarkable progress, with power conversion efficiencies (PCEs) now competing with traditional silicon-based cells. daneshyari.commdpi.com A critical component of a high-performance PSC is the hole transport material (HTM), which selectively extracts and transports positive charge carriers (holes) from the perovskite absorber layer to the electrode. daneshyari.commdpi.com

Thiophene-based organic molecules, synthesized from precursors such as this compound, have emerged as a highly promising class of HTMs. daneshyari.comafricaresearchconnects.com The electron-rich nature of the thiophene core facilitates efficient charge transfer and can enhance the self-exchange rate of charges. daneshyari.com Furthermore, the sulfur atom in the thiophene ring is thought to passivate defects at the perovskite/HTM interface through potential S-Pb interactions, which reduces charge recombination and improves device stability and efficiency. nih.gov The design of these molecules often involves creating a donor-acceptor-donor (D-A-D) structure, where the thiophene unit can act as part of the core, to optimize the highest occupied molecular orbital (HOMO) energy level for better alignment with the valence band of the perovskite. africaresearchconnects.comnih.gov This precise energy level matching is crucial for efficient hole extraction and achieving a high open-circuit voltage (Voc). mdpi.com

Table 2: Performance of Perovskite Solar Cells with Thiophene-Based Hole Transport Materials

| Hole Transport Material (HTM) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) |

| X1 (Anthracene-core) | 16.10 | --- | --- |

| X2 (Anthracene/Thiophene-core) | 10.25 | --- | --- |

| CJ-05 (Acetylene-linked Thiophene Core) | 6.04 | --- | --- |

| CJ-06 (Acetylene-linked Thiophene Core) | 6.77 | --- | --- |

| TP-F (Bithiophene-core) | >24 | --- | --- |

This table summarizes the performance of various PSCs employing different thiophene-based HTMs, demonstrating the potential of this class of materials. Data sourced from mdpi.comnih.gov.

Precursor for Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound is readily converted to its corresponding diacid, thiophene-3,4-dicarboxylic acid, which serves as a versatile organic linker for the construction of coordination polymers and metal-organic frameworks (MOFs). MOFs are highly ordered crystalline materials built from metal ions or clusters connected by organic ligands, and their tunable porosity and chemical functionality make them suitable for a wide range of applications. acs.orgmdpi.com

Design and Synthesis of Thiophene Dicarboxylate-Based Frameworks

The synthesis of MOFs using thiophene dicarboxylate linkers typically involves solvothermal or slow evaporation methods. acs.orgjyu.fi In a solvothermal reaction, the metal salt (e.g., Zinc nitrate) and the organic linkers are heated in a solvent, often N,N'-dimethylformamide (DMF), to promote the crystallization of the framework. acs.org By carefully selecting the synthesis conditions—such as temperature, solvent, and the molar ratio of metal to ligand—it is possible to direct the assembly process to obtain different framework structures with distinct properties. acs.orgjyu.fi

For example, researchers have synthesized a series of zinc-based MOFs using 2,5-thiophenedicarboxylic acid (H2tdc) and a secondary nitrogen-containing ligand, 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole (bpt). acs.org By varying the reaction conditions, three different three-dimensional frameworks (MOF-1-Zn, MOF-2-Zn, and MOF-3-Zn) were produced from the same set of starting components. acs.orgjyu.fi These syntheses demonstrate the rational design of complex, interpenetrated, or homochiral structures by controlling the self-assembly process. jyu.fi

Influence of Ligand Geometry on Framework Architecture and Properties

The geometry of the thiophene dicarboxylate ligand plays a critical role in determining the final architecture and properties of the MOF. The angle between the two carboxylate groups, the planarity of the thiophene ring, and its potential for different coordination modes (e.g., monodentate, chelating, bridging) directly influence the connectivity of the metal nodes and the resulting network topology. acs.orgrsc.org

In mixed-ligand systems, the thiophene dicarboxylate ligand works in concert with other linkers to build the final structure. The conformation of these other linkers can induce changes in the orientation of the planar thiophene dicarboxylate ligand. For instance, in a zinc-based MOF, the dihedral angles of adjacent thiophene rings were observed to change in response to different solvent molecules occupying the framework's pores, demonstrating structural adaptability. acs.org The coordination mode of the carboxylate groups can vary significantly; in one case, a distorted octahedral geometry around a Zn(II) ion was formed by three carboxylate oxygen atoms from two different thiophene dicarboxylate ligands—one acting in a monodentate fashion and the other in a chelating mode. acs.orgjyu.fi This control over ligand geometry is fundamental to designing MOFs with desired characteristics, such as specific pore sizes or tailored chemical environments within the framework. rsc.orgacs.org

Development of Chemical Sensors

The unique electronic and structural properties of materials derived from this compound make them excellent candidates for the development of chemical sensors. Specifically, coordination polymers and MOFs built with thiophene dicarboxylate linkers have shown significant promise as luminescent sensors.

Fluorescent Electrochemical Polymers for Metal Cation Detection

Thiophene dicarboxylate-based MOFs can act as highly effective fluorescent sensors for the detection of metal cations in solution. acs.orgnih.gov The sensing mechanism often relies on the interaction between the target analyte and the framework, which leads to a change in the material's photoluminescence, such as quenching (a decrease in intensity) or enhancement (a "flare-up"). rsc.org

Several studies have demonstrated the high selectivity and sensitivity of these materials. For instance, a family of thiophene-based MOFs was shown to be an efficient luminescent sensory material for detecting environmental contaminants, including the metal cations Hg(II) and Cu(II), as well as the chromate anion Cr(VI). acs.orgnih.gov Similarly, heterometallic MOFs constructed with thiophene dicarboxylate ligands are capable of sorbing heavy metals from nitrate solutions, resulting in a significant enhancement of luminescence, with the quantum yield increasing by an order of magnitude upon cadmium inclusion. rsc.org Nickel(II) coordination polymers based on thiophene-carboxylates have also been developed as multifunctional sensors capable of fluorescently recognizing Fe3+ ions. researchgate.net The ability to design frameworks that can selectively detect specific metal ions makes these materials highly valuable for environmental monitoring and analytical chemistry.

Table 3: Thiophene-Dicarboxylate-Based MOFs for Luminescent Metal Cation Sensing

| Framework/Compound | Target Metal Cation(s) | Sensing Mechanism | Reference |

| [Zn(L)(BBI)·(H₂O)₂] | Hg(II), Cu(II) | Luminescence Quenching/Enhancement | acs.orgnih.gov |

| [Cd(L)(TPOM)₀.₇₅]·xS | Hg(II), Cu(II) | Luminescence Quenching/Enhancement | acs.orgnih.gov |

| [{LiZn}₂Li₂Zn₂(dmf)₆(tdc)₆] | Heavy Metals (e.g., Cadmium) | Luminescence Enhancement | rsc.org |

| Ni₀.₅(L)₀.₅(2-tpc)] | Fe³⁺ | Fluorescent Recognition | researchgate.net |

This table highlights examples of MOFs and coordination polymers derived from thiophene-dicarboxylates used for the fluorescent detection of various metal cations.

Emerging Research Areas and Future Directions

Development of Novel and Sustainable Synthetic Routes for Diethyl Thiophene-3,4-Dicarboxylate and its Derivatives

The pursuit of novel and sustainable synthetic methodologies for producing this compound and its derivatives is a cornerstone of its journey towards broader industrial and technological implementation. Traditional synthetic routes often rely on harsh reagents and generate significant waste, prompting a shift towards greener alternatives.

Current research is actively exploring enzymatic and biocatalytic approaches to improve the sustainability of the synthesis of thiophene-containing compounds. While direct enzymatic synthesis of this compound is still an emerging field, the principles of green chemistry are being increasingly applied to its production. This includes the use of recyclable catalysts, solvent-free reaction conditions, and microwave-assisted synthesis to reduce reaction times and energy consumption.

Advanced Functionalization Strategies for Tailored Optical and Electronic Properties

The ability to precisely tune the optical and electronic properties of this compound through advanced functionalization strategies is critical for its application in optoelectronics. The thiophene (B33073) core is electron-rich, and the introduction of various functional groups at the 2- and 5-positions can significantly modulate its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Researchers are employing cross-coupling reactions, such as Suzuki, Stille, and direct arylation, to introduce a diverse range of aromatic and heteroaromatic moieties. This functionalization extends the π-conjugation of the system, leading to a reduction in the bandgap and a red-shift in the absorption and emission spectra. These tailored photophysical properties are highly desirable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Moreover, the introduction of electron-donating or electron-withdrawing groups allows for the fine-tuning of the material's charge-transport characteristics. This strategic functionalization is key to designing materials with ambipolar charge transport capabilities, which are essential for the development of high-performance organic field-effect transistors (OFETs).

Computational Design of Thiophene-Based Materials with Predictive Characteristics

Computational chemistry has emerged as an indispensable tool in the rational design of novel thiophene-based materials with predictable properties. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are extensively used to model the geometric and electronic structures of this compound and its derivatives.

These computational methods enable the prediction of key parameters such as HOMO/LUMO energy levels, ionization potentials, electron affinities, and absorption spectra before the commencement of laborious and costly experimental synthesis. This predictive power significantly accelerates the material discovery process by allowing researchers to screen vast libraries of virtual compounds and identify promising candidates with desired characteristics.

For instance, computational models can predict how different functional groups will influence the intramolecular charge transfer (ICT) characteristics of a molecule, which is a crucial factor in the design of materials for nonlinear optics and sensing applications. The synergy between computational design and experimental validation is proving to be a highly effective strategy for the development of next-generation thiophene-based materials.

Exploration in Supramolecular Chemistry and Self-Assembly of Thiophene Dicarboxylates

The rigid and planar structure of the thiophene ring, combined with the hydrogen-bonding capabilities of the carboxylate groups, makes this compound an excellent candidate for exploration in supramolecular chemistry and self-assembly. The programmed self-assembly of these molecules can lead to the formation of well-ordered, one-, two-, and three-dimensional nanostructures with emergent properties.

Researchers are investigating the use of thiophene dicarboxylates as building blocks for the construction of metal-organic frameworks (MOFs) and coordination polymers. The directionality of the carboxylate groups allows for the formation of predictable and robust networks with tunable porosity and functionality. These materials have potential applications in gas storage, separation, and catalysis.

Furthermore, the non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, can be harnessed to direct the self-assembly of these molecules into liquid crystalline phases or highly ordered thin films. The ability to control the molecular packing and orientation at the nanoscale is of paramount importance for optimizing the performance of organic electronic devices.

Applications in Next-Generation Energy Storage and Conversion Technologies

The unique electrochemical properties of thiophene-based materials are paving the way for their application in a new generation of energy storage and conversion technologies. While this compound itself is not typically the active material, it serves as a critical monomer for the synthesis of redox-active polymers and organic electrodes.